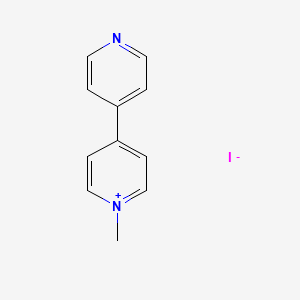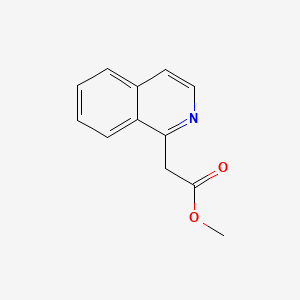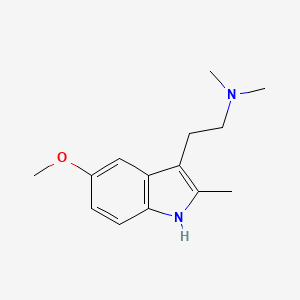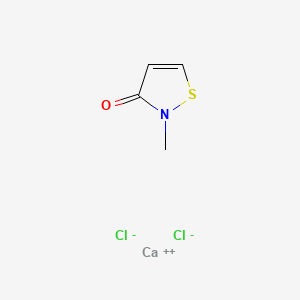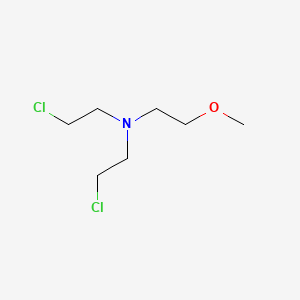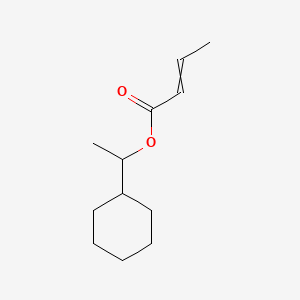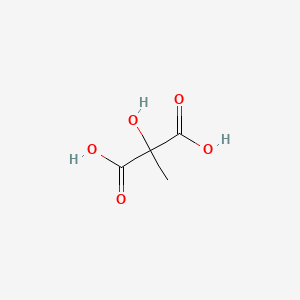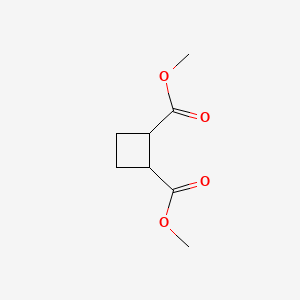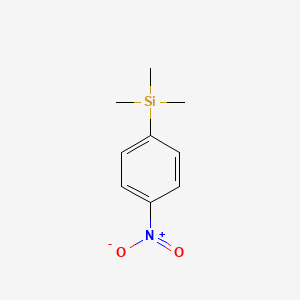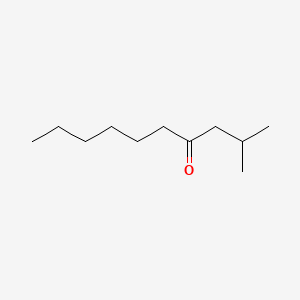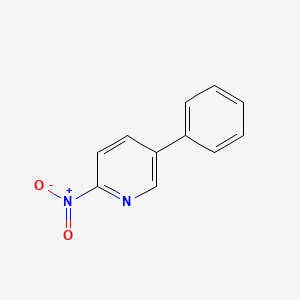
2-Nitro-5-phenylpyridine
Vue d'ensemble
Description
2-Nitro-5-phenylpyridine (2-NPP) is a nitroaromatic compound that belongs to the class of heterocyclic compounds. It is a colorless solid with a molecular formula of C9H7NO2. It is an important intermediate in the synthesis of various drugs and dyes, and is used in a wide range of scientific research applications.
Applications De Recherche Scientifique
Nitration and Chemical Synthesis
- Nitration Processes : Nitration of 2-phenylpyridine derivatives, including 2-Nitro-5-phenylpyridine, has been studied for understanding the positional selectivity in nitration reactions. These studies provide insights into the chemical behavior of nitrophenylpyridines (Prostakov et al., 1976).
- Multicomponent Synthesis : Research has been conducted on multicomponent synthesis processes involving nitropyridines. These studies are significant in green chemistry and streamline the synthesis of nitropyridine derivatives, enhancing the efficiency and yield of these compounds (Koveza et al., 2018).
Molecular and Electronic Structure Studies
- Conformational Analysis : Investigations into the molecular structure of nitropyridine derivatives, including 2-Nitro-5-phenylpyridine, focus on their conformational preferences and electronic structures. Such studies are crucial in understanding the physical and chemical properties of these compounds (Smirnov et al., 1970).
- Excited State Properties : The excited states of various nitropyridine derivatives have been studied for their potential applications in photoluminescence and electronic devices. These studies contribute to the development of new materials for optoelectronic applications (Xu et al., 2016).
Applications in Material Science
- Molecular Diodes and Nano-Actuators : Research on nitropyridines includes their use in molecular diodes and nano-actuators, demonstrating the potential of these compounds in nanotechnology and electronic applications (Derosa et al., 2003).
- Photophysical Properties : Studies on the photophysical properties of nitropyridine derivatives are significant in the development of materials with specific luminescent characteristics, useful in lighting and display technologies (Kappaun et al., 2007).
Propriétés
IUPAC Name |
2-nitro-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)11-7-6-10(8-12-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQXIVFXNVCVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376531 | |
| Record name | 2-nitro-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97608-11-2 | |
| Record name | 2-nitro-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





